1,4-Ethano-1H-pyrido[3,2-b][1,5]benzodiazepine, 10-benzoyl-2,3,4,4a,5,10,11,11a-octahydro-
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Overview
Description
1,4-Ethano-1H-pyrido[3,2-b][1,5]benzodiazepine, 10-benzoyl-2,3,4,4a,5,10,11,11a-octahydro- is a complex organic compound with a unique structure that combines elements of pyridine, benzodiazepine, and ethano groups.
Preparation Methods
The synthesis of 1,4-Ethano-1H-pyrido[3,2-b][1,5]benzodiazepine, 10-benzoyl-2,3,4,4a,5,10,11,11a-octahydro- involves multiple steps, including the formation of the pyrido[3,2-b][1,5]benzodiazepine core and subsequent modifications to introduce the ethano and benzoyl groups. Common synthetic routes include:
Formation of the Core Structure: The initial step involves the cyclization of appropriate precursors to form the pyrido[3,2-b][1,5]benzodiazepine core. This can be achieved through condensation reactions using reagents such as aldehydes and amines under acidic or basic conditions.
Introduction of Ethano Group: The ethano group is typically introduced through alkylation reactions, where an alkyl halide reacts with the core structure in the presence of a strong base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1,4-Ethano-1H-pyrido[3,2-b][1,5]benzodiazepine, 10-benzoyl-2,3,4,4a,5,10,11,11a-octahydro- undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,4-Ethano-1H-pyrido[3,2-b][1,5]benzodiazepine, 10-benzoyl-2,3,4,4a,5,10,11,11a-octahydro- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1,4-Ethano-1H-pyrido[3,2-b][1,5]benzodiazepine, 10-benzoyl-2,3,4,4a,5,10,11,11a-octahydro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,4-Ethano-1H-pyrido[3,2-b][1,5]benzodiazepine, 10-benzoyl-2,3,4,4a,5,10,11,11a-octahydro- can be compared with other similar compounds, such as:
Pyrido[3,2-b][1,5]benzodiazepines: These compounds share the core structure but may lack the ethano and benzoyl groups.
Benzodiazepines: These compounds have a similar benzodiazepine core but differ in the presence of the pyridine and ethano groups.
Ethano-Substituted Compounds: These compounds contain the ethano group but may have different core structures.
The uniqueness of 1,4-Ethano-1H-pyrido[3,2-b][1,5]benzodiazepine, 10-benzoyl-2,3,4,4a,5,10,11,11a-octahydro- lies in its combination of structural elements, which confer specific chemical and biological properties.
Properties
CAS No. |
72031-22-2 |
---|---|
Molecular Formula |
C21H23N3O |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
phenyl(3,10,13-triazatetracyclo[11.2.2.02,12.04,9]heptadeca-4,6,8-trien-10-yl)methanone |
InChI |
InChI=1S/C21H23N3O/c25-21(16-6-2-1-3-7-16)24-14-19-20(15-10-12-23(19)13-11-15)22-17-8-4-5-9-18(17)24/h1-9,15,19-20,22H,10-14H2 |
InChI Key |
OPWYHABVMQCCBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C3C2CN(C4=CC=CC=C4N3)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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